5-bromo-N-[3-(5-bromothiophene-2-amido)naphthalen-2-yl]thiophene-2-carboxamide
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Overview
Description
5-bromo-N-[3-(5-bromothiophene-2-amido)naphthalen-2-yl]thiophene-2-carboxamide is a complex organic compound featuring multiple functional groups, including bromine atoms and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-(5-bromothiophene-2-amido)naphthalen-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may utilize advanced metal-catalyzed methodologies such as Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . This method involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[3-(5-bromothiophene-2-amido)naphthalen-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
5-bromo-N-[3-(5-bromothiophene-2-amido)naphthalen-2-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-(5-bromothiophene-2-amido)naphthalen-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and thiophene rings allow it to participate in various biochemical interactions, potentially inhibiting or activating specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-thiophenecarboxaldehyde: A simpler thiophene derivative used in organic synthesis.
5-bromo-3-thiophenecarbaldehyde: Another thiophene derivative with similar applications.
Uniqueness
What sets 5-bromo-N-[3-(5-bromothiophene-2-amido)naphthalen-2-yl]thiophene-2-carboxamide apart is its complex structure, which combines multiple functional groups and aromatic rings.
Properties
IUPAC Name |
5-bromo-N-[3-[(5-bromothiophene-2-carbonyl)amino]naphthalen-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2N2O2S2/c21-17-7-5-15(27-17)19(25)23-13-9-11-3-1-2-4-12(11)10-14(13)24-20(26)16-6-8-18(22)28-16/h1-10H,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYVEBYAUUSRJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC=C(S3)Br)NC(=O)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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